3-(3-Aminophenyl)imidazolidine-2,4-dione
Overview
Description
3-(3-Aminophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . This compound is characterized by the presence of an imidazolidine-2,4-dione ring substituted with an aminophenyl group at the 3-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminophenyl)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of 3-nitrobenzaldehyde with glycine to form 3-(3-nitrophenyl)imidazolidine-2,4-dione, which is then reduced to the desired this compound . The reduction step typically employs hydrogenation in the presence of a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often incorporating continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
3-(3-Aminophenyl)imidazolidine-2,4-dione is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Aminophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticonvulsant activity is thought to involve the inhibition of voltage-gated sodium channels, reducing neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Aminophenyl)methylimidazolidine-2,4-dione
- 3-(3-Aminophenyl)-5-(methoxymethyl)imidazolidine-2,4-dione
Uniqueness
3-(3-Aminophenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of both an amino group and an imidazolidine-2,4-dione ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-(3-aminophenyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-6-2-1-3-7(4-6)12-8(13)5-11-9(12)14/h1-4H,5,10H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUYXOWPYURVSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640703 | |
Record name | 3-(3-Aminophenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702638-03-7 | |
Record name | 3-(3-Aminophenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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